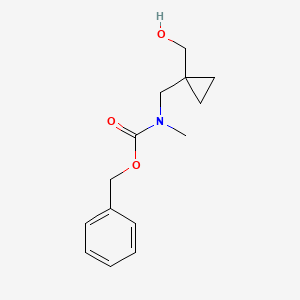
Benzyl ((1-(hydroxymethyl)cyclopropyl)methyl)(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methylcarbamate is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound contains a benzyl group, a cyclopropyl ring, and a carbamate functional group, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methylcarbamate typically involves multiple steps, starting with the preparation of the cyclopropyl ring. One common method is the cyclopropanation of an appropriate alkene using a carbene precursor. The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often using formaldehyde and a suitable catalyst.
The final step involves the formation of the carbamate group. This can be achieved by reacting the hydroxymethylcyclopropyl intermediate with benzyl isocyanate under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methylcarbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methylcarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The cyclopropyl ring may also contribute to the compound’s stability and reactivity by providing a rigid and strained structure.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate: Lacks the N-methyl group.
Cyclopropylmethylcarbamate: Lacks the benzyl and hydroxymethyl groups.
N-methylcarbamate: Lacks the cyclopropyl and benzyl groups.
Uniqueness
Benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methylcarbamate is unique due to its combination of a benzyl group, a cyclopropyl ring, and a carbamate functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C14H19NO3 |
|---|---|
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
benzyl N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N-methylcarbamate |
InChI |
InChI=1S/C14H19NO3/c1-15(10-14(11-16)7-8-14)13(17)18-9-12-5-3-2-4-6-12/h2-6,16H,7-11H2,1H3 |
Clave InChI |
LQDNPPWLUIIGNS-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1(CC1)CO)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-tert-butyl N-[(2R,3S)-2-(piperidin-4-yl)oxolan-3-yl]carbamate](/img/structure/B13502403.png)
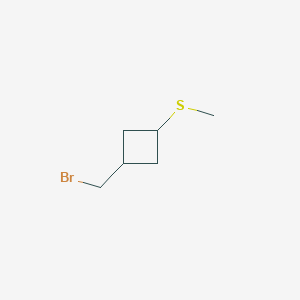
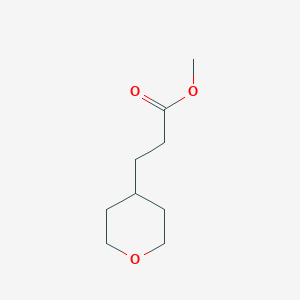
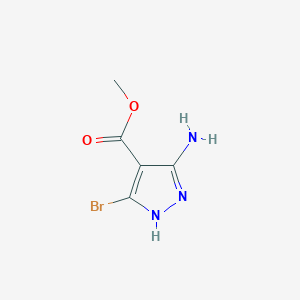
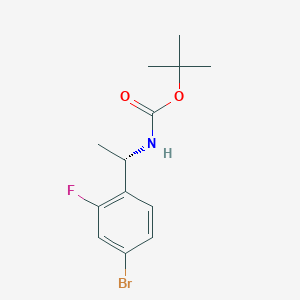
![N-{3-[methyl(phenyl)amino]propyl}-10H-phenothiazine-10-carboxamide](/img/structure/B13502426.png)
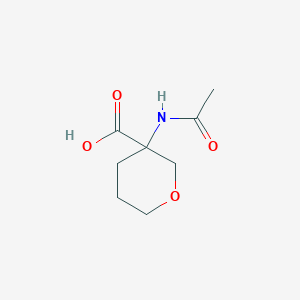
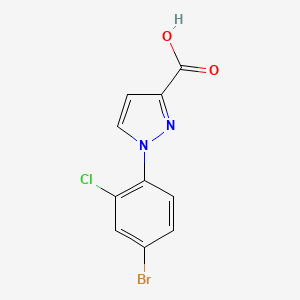
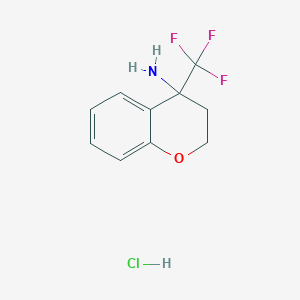
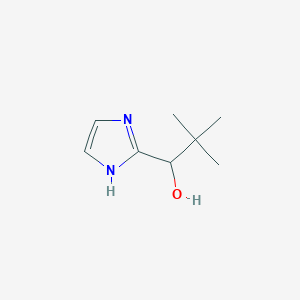

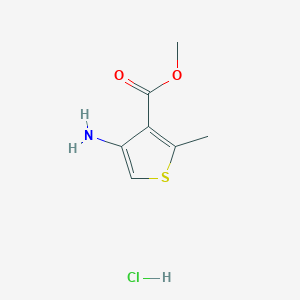
![Benzyl 4-[cyano(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B13502468.png)
![4-[(3-Chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid](/img/structure/B13502483.png)
